molecular formula C20H18N2O3S B1673315 (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine CAS No. 173528-92-2

(E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine

Cat. No. B1673315
M. Wt: 366.4 g/mol
InChI Key: CIJCDFMGZYKSSC-VOTSOKGWSA-N
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Description

The compound contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom. It also has a methoxybenzenesulfonyl group and an ethenyl group attached to the pyridine ring. The presence of these groups can significantly affect the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate pyridine derivative with a compound containing the methoxybenzenesulfonyl group. This could potentially be achieved through a variety of coupling reactions, such as Suzuki-Miyaura or Heck reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the pyridine ring and the electronic effects of the attached groups. The methoxy group is an electron-donating group, which could increase the electron density on the pyridine ring. The sulfonyl group is electron-withdrawing, which could decrease the electron density .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring could potentially undergo electrophilic substitution reactions. The ethenyl group could participate in addition reactions, and the sulfonyl group could be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents. The aromatic pyridine ring could contribute to its stability and possibly its color .

Scientific Research Applications

Hydrogen Bonding and Liquid Crystal Behavior

  • Hydrogen Bonding and the Design of Twist-bend Nematogens : This study discusses the phase properties of mixtures involving a hydrogen bond acceptor similar to the compound . The research highlights the observation of both conventional nematic and twist-bend nematic phases in these mixtures, which are significant in the context of liquid crystal behavior (Walker et al., 2020).

Synthesis and Characterization of Polymers

  • Synthesis and Characterisation of Polyamides and Polyimides : This paper covers the preparation of polyamides and polyimides using derivatives similar to the target compound. The study details the solubility, film-forming ability, and thermal stability of these materials, which are crucial in materials science and engineering applications (Peesapati et al., 1997).

Catalytic Applications

  • Sulfonated Schiff Base Copper(II) Complexes as Catalysts : This research explores the catalytic efficiency of complexes involving a structurally similar compound in the oxidation of alcohols. The findings are significant for understanding the catalytic properties and potential industrial applications of such complexes (Hazra et al., 2015).

Nonlinear Optical Materials

  • Aminostilbazolium Derivatives for Nonlinear Optics : This study synthesizes and investigates derivatives of a compound structurally related to the target chemical, focusing on their potential in second-order nonlinear optics. The work contributes to the development of materials with enhanced optical properties for various technological applications (Ikeda et al., 2011).

Anticancer Activity

  • Investigation of HMN-176 Anticancer Activity : This paper evaluates the anticancer activity of HMN-176, a compound closely related to the target chemical. The study includes an analysis of its effectivenessagainst various human tumor cell lines and its impact on gene expression related to tumor drug resistance (Medina-Gundrum et al., 2004).

Photophysical and Photochemical Properties

  • Synthesis and Photophysicochemical Properties of Zinc(II) Phthalocyanine : This research involves the synthesis of novel compounds, including derivatives of the target molecule, and investigates their photophysical and photochemical properties. These findings are particularly relevant for applications in photocatalysis and photosensitizing (Öncül et al., 2021).

Structural and Optical Properties

  • Preparation, Properties, and Structures of Pyridinium Crystals : This study focuses on the properties of pyridinium derivatives, related to the compound , especially their thermal properties, solubility, and second harmonic generation (SHG) activity. These aspects are essential for understanding the material's potential in nonlinear optical applications (Ogawa et al., 2008).

Antimicrobial Studies

  • Synthesis and Antimicrobial Studies of New Pyridine Derivatives : This paper presents the synthesis of new pyridine derivatives, structurally akin to the target compound, and evaluates their antimicrobial activity. Such studies are vital in the development of new antimicrobial agents (Patel & Agravat, 2009).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict its toxicity or environmental impact. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions. Further studies would be needed to explore these possibilities .

properties

IUPAC Name

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCDFMGZYKSSC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine

CAS RN

173528-92-2
Record name HMN 154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Minuzzo, M Ceribelli, M Pitarque-Martì, S Borrelli… - Molecular …, 2005 - ASPET
Yondelis is a potent DNA-binding anticancer drug isolated from the tunicate Ecteinascidia turbinata currently undergoing phase III clinical trials. We and others have shown selective …
Number of citations: 56 molpharm.aspetjournals.org

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